5-(2-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole core substituted with a thiol group at position 2. Key structural features include:
- Position 5: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects due to the chlorine atom.
- Position 4: A 3-fluorobenzylideneamino Schiff base moiety, introducing a fluorine atom at the meta position of the benzylidene ring.
- Position 3: A thiol (-SH) group, which can participate in hydrogen bonding and redox reactions, often critical for pharmacological activity.
The compound is synthesized via condensation of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with 3-fluorobenzaldehyde under acidic conditions, a method consistent with analogous triazole-Schiff base syntheses .
Properties
CAS No. |
478254-50-1 |
|---|---|
Molecular Formula |
C15H10ClFN4S |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10ClFN4S/c16-13-7-2-1-6-12(13)14-19-20-15(22)21(14)18-9-10-4-3-5-11(17)8-10/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
XCMBJTBTIIVOTK-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methoxy-2-methylbenzohydrazide Intermediate
Hydrazinolysis of methyl 3-methoxy-2-methylbenzoate (1.0 mmol) with excess hydrazine hydrate (10.0 mmol) in ethanol at 100°C for 12 hours yields the hydrazide intermediate (4.3) with 60–70% efficiency. This intermediate is critical for subsequent cyclization.
Cyclization with Carbon Disulfide
The hydrazide intermediate undergoes cyclization with carbon disulfide (1.5 mmol) in aqueous potassium hydroxide (1.5 mmol) at 0–25°C for 6 hours. This step forms the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold (4.4), which is isolated as a crude solid and used without further purification.
Key Variables:
-
Solvent: Water or ethanol-water mixtures improve solubility of inorganic reagents.
-
Temperature: Prolonged heating (>80°C) risks thiol oxidation, necessitating inert atmospheres.
Schiff Base Formation with 3-Fluorobenzaldehyde
The final step involves condensing the triazole-thiol intermediate with 3-fluorobenzaldehyde to install the benzylideneamino group:
Condensation Reaction Conditions
A mixture of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1.0 mmol) and 3-fluorobenzaldehyde (1.2 mmol) in ethanol (5 mL) is heated at 60°C for 4 hours under nitrogen, catalyzed by hydrochloric acid (0.1 mmol). The product precipitates upon cooling and is filtered to yield the target compound.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Molar Ratio (Aldehyde:Amine) | 1.2:1 | 82 |
| Temperature | 60°C | 82 |
| Catalyst (HCl) | 0.1 mmol | 82 |
| Solvent | Ethanol | 82 |
Substituting ethanol with dimethylformamide (DMF) reduces yields to 65% due to side reactions, while omitting HCl lowers yields to 45%.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Crystallography and Stability
Single-crystal X-ray diffraction confirms the (E)-configuration of the benzylideneamino group. The thiol group exhibits limited air stability, requiring storage under nitrogen.
Comparative Analysis of Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time from 4 hours to 30 minutes but requires precise temperature control to avoid decomposition. Yields remain comparable (80–85%).
Solid-Phase Synthesis
Immobilizing the hydrazide intermediate on Wang resin enables stepwise elongation but complicates thiol deprotection, yielding <50%.
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Component | Cost Contribution (%) |
|---|---|
| 3-Fluorobenzaldehyde | 45 |
| Hydrazine Hydrate | 20 |
| Solvent Recovery | 15 |
Ethanol recycling reduces costs by 12% in continuous flow systems.
Environmental Impact
-
Waste Streams: Aqueous KOH and excess hydrazine require neutralization with acetic acid prior to disposal.
-
Green Metrics: Process Mass Intensity (PMI) = 8.2, E-factor = 6.5.
Challenges and Mitigation Strategies
Thiol Oxidation
Exposure to atmospheric oxygen converts the thiol to disulfide byproducts. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-(2-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has shown promise as an antimicrobial agent. It can inhibit the growth of bacteria and fungi, making it a candidate for the development of new antibiotics.
Medicine
In medicine, this compound is being explored for its anticancer properties. It has been found to induce apoptosis in cancer cells, potentially leading to the development of new chemotherapeutic agents.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 5-(2-Chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with cellular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -F, -NO2) at position 5 enhance stability and bioactivity. For example, the 2-chlorophenyl group in the target compound and ’s derivative correlates with potent enzyme inhibition (IC50 = 1.50 μM) . Position 4’s benzylidene group influences electronic properties.
- Synthetic Yields : Higher yields (e.g., 80–86% in and ) are achieved with methoxy or bromo substituents, possibly due to favorable reaction kinetics .
Physicochemical Properties
- Lipophilicity : Compounds with naphthyl () or decenyl () groups exhibit higher lipophilicity, impacting membrane permeability. The target compound’s 2-chlorophenyl and 3-fluorobenzylidene groups balance lipophilicity and polarity.
- Thermal Stability : Melting points vary widely (70–198°C), influenced by substituent symmetry and hydrogen-bonding capacity. The target compound’s melting point is unreported but likely falls within this range .
Q & A
Basic Synthesis and Characterization
Q: What are the optimized synthetic routes for preparing 5-(2-chlorophenyl)-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol? A: The compound is typically synthesized via a Schiff base condensation reaction between 3-fluorobenzaldehyde and 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. Key steps include:
- Reaction Conditions: Acidic (e.g., glacial acetic acid) or basic (e.g., NaOH in ethanol) catalysis at reflux (70–80°C) for 6–12 hours .
- Purification: Recrystallization from ethanol or methanol yields pure product (75–85%). Column chromatography (silica gel, ethyl acetate/hexane) may enhance purity for sensitive applications .
- Characterization: Confirmed via ¹H/¹³C NMR (δ ~7.8 ppm for imine proton), FT-IR (C=N stretch at ~1600 cm⁻¹), and elemental analysis (±0.3% error tolerance) .
Advanced Reaction Mechanisms
Q: How does the substitution pattern on the benzylidene group influence the compound’s reactivity in alkylation or oxidation reactions? A: The 3-fluorobenzylidene group enhances electrophilicity at the imine carbon, favoring nucleophilic attacks (e.g., alkylation via SN2 mechanisms). Key observations:
- Alkylation: Reacts with methyl iodide (CH₃I) in ethanol/K₂CO₃ to yield S-methyl derivatives (83% yield) .
- Oxidation: Iodine/H₂O₂ oxidizes the thiol (-SH) to disulfide (-S-S-) dimers (68% yield), critical for studying redox-dependent biological activity .
- Photoisomerization: UV irradiation (365 nm) induces E→Z isomerization (Φ = 0.32), enabling light-controlled modulation of bioactivity .
Biological Activity Evaluation
Q: What methodologies are used to assess the antimicrobial and anti-tubercular properties of this compound? A: Standardized protocols include:
- Antimicrobial Assays: Broth microdilution (MIC against S. aureus, E. coli) and agar diffusion (zone of inhibition ≥15 mm at 100 µg/mL) .
- Anti-TB Screening: Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv (IC₅₀ ≤10 µg/mL indicates potency) .
- Mechanistic Insights: Molecular docking (PDB: 1R45 for Mtb enoyl-ACP reductase) predicts binding affinity (ΔG ≤ -8.5 kcal/mol) via H-bonding with triazole sulfur and fluorophenyl groups .
Structural Modifications and SAR
Q: How do structural analogs with varied substituents compare in activity? A: Comparative SAR studies reveal:
- Chlorophenyl vs. Fluorophenyl: The 2-chlorophenyl group enhances lipophilicity (logP ~3.2), improving membrane permeability compared to 4-fluorophenyl analogs .
- Benzylidene Modifications: 3,4-Dichloro analogs show higher anti-TB activity (IC₅₀ = 2.5 µg/mL) but increased cytotoxicity (HeLa cell CC₅₀ = 12 µM) .
- Thiol vs. Thione: Oxidation to thione (-S=O) reduces antibacterial potency (MIC increases from 8 to 32 µg/mL) .
Computational and Analytical Approaches
Q: What computational tools are employed to predict pharmacokinetic properties and stability? A: Key methodologies include:
- ADMET Prediction: SwissADME calculates bioavailability (TPSA = 85 Ų, GI absorption = low) and CYP450 inhibition risk (CYP3A4 IC₅₀ = 15 µM) .
- Degradation Studies: HPLC-MS under accelerated conditions (40°C/75% RH) identifies hydrolysis of the imine bond as the primary degradation pathway (t₁/₂ = 14 days) .
- Thermal Analysis: DSC reveals decomposition onset at 220°C, confirming stability under standard storage conditions .
Data Contradictions and Resolution
Q: How can discrepancies in reported biological activity between studies be addressed? A: Common strategies include:
- Standardized Assays: Repeating assays under identical conditions (e.g., MABA vs. Löwenstein-Jensen culture) to eliminate protocol variability .
- Structural Verification: Recharacterizing batches via X-ray crystallography to confirm absence of polymorphic forms affecting activity .
- Meta-Analysis: Comparing datasets across analogs (e.g., 3- vs. 4-fluorophenyl derivatives) to isolate substituent effects .
Advanced Applications in Drug Design
Q: What strategies enhance the selectivity of this compound for cancer vs. microbial targets? A: Approaches include:
- Prodrug Design: Conjugating with PEGylated carriers to target tumor microenvironments (pH-sensitive release) .
- Combination Therapy: Synergy testing with fluconazole (FICI ≤0.5) against resistant C. albicans strains .
- Targeted Delivery: Functionalizing with folate receptors (Kd = 10 nM) to improve cancer cell uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
